2-(2,3-Dichlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol 2-(2,3-Dichlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC0995907
InChI: InChI=1S/C18H16Cl2N2OS/c19-12-8-5-7-11(15(12)20)16-21-17(23)14-10-6-3-1-2-4-9-13(10)24-18(14)22-16/h5,7-8H,1-4,6,9H2,(H,21,22,23)
SMILES: C1CCCC2=C(CC1)C3=C(S2)N=C(NC3=O)C4=C(C(=CC=C4)Cl)Cl
Molecular Formula: C18H16Cl2N2OS
Molecular Weight: 379.3 g/mol

2-(2,3-Dichlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol

CAS No.:

Cat. No.: VC0995907

Molecular Formula: C18H16Cl2N2OS

Molecular Weight: 379.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-Dichlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol -

Specification

Molecular Formula C18H16Cl2N2OS
Molecular Weight 379.3 g/mol
IUPAC Name 2-(2,3-dichlorophenyl)-5,6,7,8,9,10-hexahydro-3H-cycloocta[2,3]thieno[2,4-b]pyrimidin-4-one
Standard InChI InChI=1S/C18H16Cl2N2OS/c19-12-8-5-7-11(15(12)20)16-21-17(23)14-10-6-3-1-2-4-9-13(10)24-18(14)22-16/h5,7-8H,1-4,6,9H2,(H,21,22,23)
Standard InChI Key BKWORLXTKNUBMB-UHFFFAOYSA-N
SMILES C1CCCC2=C(CC1)C3=C(S2)N=C(NC3=O)C4=C(C(=CC=C4)Cl)Cl
Canonical SMILES C1CCCC2=C(CC1)C3=C(S2)N=C(NC3=O)C4=C(C(=CC=C4)Cl)Cl

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